molecular formula C18H17F3N4O3 B2942374 4-[4-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2034262-29-6

4-[4-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B2942374
CAS No.: 2034262-29-6
M. Wt: 394.354
InChI Key: NLVDWQFQBYESBI-UHFFFAOYSA-N
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Description

4-[4-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a unique combination of functional groups, including a benzodioxine ring, a piperazine ring, and a trifluoromethyl-substituted pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multiple steps. One common approach starts with the preparation of the 2,3-dihydro-1,4-benzodioxine-5-carbonyl intermediate, which can be synthesized via ring-closing metathesis using a nitro-Grela catalyst . This intermediate is then reacted with piperazine under controlled conditions to form the piperazinyl derivative. Finally, the trifluoromethylpyrimidine moiety is introduced through a nucleophilic substitution reaction, often using trifluoromethyl iodide as the reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification steps are streamlined using techniques such as crystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The benzodioxine ring can be oxidized to form quinone derivatives.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-[4-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1,4-benzodioxine derivatives: These compounds share the benzodioxine ring but differ in other substituents.

    Piperazine derivatives: Compounds with the piperazine ring but different functional groups attached.

    Trifluoromethylpyrimidine derivatives: Compounds with the trifluoromethyl-substituted pyrimidine ring but different additional substituents.

Uniqueness

4-[4-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is unique due to the combination of its three distinct functional groups, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O3/c19-18(20,21)14-10-15(23-11-22-14)24-4-6-25(7-5-24)17(26)12-2-1-3-13-16(12)28-9-8-27-13/h1-3,10-11H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVDWQFQBYESBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=C4C(=CC=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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